N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The compound’s molecular formula is C₆H₁₄ClNO (molecular weight: 151.63–151.64 g/mol). Its structure comprises:
- Cyclopropylmethylamine group : A cyclopropane ring (three-membered saturated carbocycle) attached to a methyl group, which is bonded to a secondary amine.
- 2-Hydroxyethyl group : An ethylene chain with a terminal hydroxyl (-OH) group bonded to the amine.
- Hydrochloride counterion : A chloride ion associated with the protonated amine nitrogen.
The molecule lacks stereogenic centers due to the absence of asymmetric carbon atoms or chiral environments. The cyclopropane ring’s planar geometry and the amine’s tetrahedral bonding (with three substituents: cyclopropylmethyl, 2-hydroxyethyl, and hydrogen) do not introduce stereochemical complexity.
Key Structural Features
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.63–151.64 g/mol | |
| SMILES | Cl.OCCNCC1CC1 | |
| Hydrogen Bonding | Amine-NH₃⁺↔Cl⁻ ionic interactions |
X-ray Crystallographic Analysis of Crystal Packing
No experimental X-ray crystallography data are currently available for this compound. However, general principles of hydrochloride salt crystal packing can be inferred:
- Ionic interactions : The protonated amine (NH₃⁺) forms strong hydrogen bonds with the chloride counterion, acting as a primary cohesive force in the crystal lattice.
- Van der Waals forces : The cyclopropane ring’s rigid, planar structure likely contributes to close-packing interactions in the lattice.
- Hydrogen bonding networks : The hydroxyl (-OH) group of the 2-hydroxyethyl chain may participate in secondary hydrogen bonds with adjacent molecules or counterions.
Hypothetical Crystal Packing Interactions
| Interaction Type | Participants | Expected Strength |
|---|---|---|
| Ion-dipole | NH₃⁺↔Cl⁻ | Strong |
| Hydrogen bonding | -OH↔Cl⁻, -OH↔N-H | Moderate |
| Van der Waals | Cyclopropane ring↔Adjacent molecules | Weak |
Conformational Analysis via Computational Modeling
Computational studies (e.g., molecular mechanics or quantum mechanics) would be required to predict low-energy conformers. Key considerations include:
- Cyclopropane rigidity : The ring’s strained geometry restricts rotational freedom, favoring planar or slightly puckered conformations.
- Hydroxyethyl flexibility : The ethylene chain’s single bonds allow rotational freedom, enabling multiple conformers for the -CH₂CH₂OH group.
- Salt effects : Protonation of the amine alters electronic distribution, potentially stabilizing specific conformers in the solid state.
Predicted Conformational Preferences
| Conformational Feature | Description | Energy Consideration |
|---|---|---|
| Cyclopropane planarity | Ring maintains minimal deviation from planarity | Low energy |
| Hydroxyethyl gauche | -OH group oriented toward amine proton | Stabilized by H-bonding |
| Hydroxyethyl anti | -OH group oriented away from amine | Higher energy |
Properties
IUPAC Name |
2-(cyclopropylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNQDQMBZGIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride typically involves the reaction of cyclopropylmethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization or distillation to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Amide Formation Reactions
The primary amine participates in amide couplings using activating agents:
*Competing nucleophilic aromatic substitution observed with HOBt/EDC systems
Nucleophilic Aromatic Substitution (SNAr)
Participates in regioselective substitutions on electron-deficient aromatics:
Case Study : Reaction with 2,4-dichloropyrimidine
-
Conditions : DIPEA (2 eq), DMF, 110°C, microwave, 30min
-
Regioselectivity : 94% substitution at C4-position
-
Product : 4-[(cyclopropylmethyl)(2-hydroxyethyl)amino]-2-chloropyrimidine
Metal-Catalyzed Cross Couplings
Used in Cu/Pd-mediated transformations:
Stability Considerations
Critical degradation pathways identified:
Scientific Research Applications
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: Interacting with the active sites of enzymes to inhibit or activate their functions.
Receptor Modulation: Binding to receptors to alter signal transduction pathways.
Pathway Involvement: Participating in metabolic pathways to influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to chloroethylamine derivatives and other amines with cyclopropylmethyl or alkyl substituents. Key differences lie in the functional groups (hydroxyethyl vs. chloroethyl) and substituent bulk (cyclopropylmethyl vs. isopropyl/diethyl).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydroxyethyl vs.
- Cyclopropylmethyl vs.
Pharmacological and Functional Implications
While direct data on the target compound’s activity are absent, structural analogues provide insights:
- Sigma Receptor Interactions : highlights cyclopropylmethyl-containing sigma receptor antagonists (e.g., (1-(cyclopropylmethyl)-4-fluorophenylpiperidine HBr)), suggesting the cyclopropylmethyl group may enhance receptor affinity .
- Dopamine Release Modulation: Chloroethylamines and morpholino derivatives () regulate dopamine release via sigma or NMDA receptors. The hydroxyethyl group in the target compound may alter metabolic stability or blood-brain barrier penetration compared to chloroethyl derivatives .
- Diprenorphine Analogue (): Diprenorphine HCl, a cyclopropylmethyl-containing opioid antagonist, underscores the pharmacological relevance of this substituent in central nervous system (CNS) drugs .
Biological Activity
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine hydrochloride is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, featuring a cyclopropylmethyl group and a hydroxyethyl substituent on an amine backbone. The hydrochloride salt form enhances the compound's solubility in water, making it suitable for various pharmaceutical applications. The presence of both amine and hydroxyl functional groups contributes to its reactivity and biological activity.
Orexin Receptor Antagonism
Research indicates that this compound acts as an orexin receptor antagonist . This mechanism may influence sleep-wake cycles and appetite regulation, suggesting potential applications in treating sleep disorders and metabolic conditions such as obesity. The structural similarity to other biologically active compounds supports this hypothesis, warranting further investigation into its therapeutic uses.
Neurotransmitter Modulation
The compound has shown interactions with neurotransmitter pathways, particularly in the modulation of orexin receptors. This interaction could have implications for conditions such as narcolepsy and obesity, where orexin signaling plays a critical role.
Antidepressant-Like Effects
In experimental studies, derivatives synthesized from this compound exhibited significant reductions in immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating antidepressant-like effects. These findings suggest that the compound may have potential as an antidepressant agent.
Synthesis of Derivatives
The compound has been utilized in synthesizing various derivatives, including N-(2-hydroxyethyl)cinnamamide derivatives. These derivatives have been characterized using techniques such as IR spectroscopy, 1H-NMR, mass spectrometry, and elemental analysis, demonstrating the compound's versatility in medicinal chemistry.
Study on Antidepressant Activity
A notable study evaluated the antidepressant-like activity of several synthesized compounds derived from this compound. The results indicated that specific derivatives significantly reduced immobility times in animal models, supporting their potential use in treating depression.
Comparative Analysis of Similar Compounds
Comparative studies with structurally similar compounds reveal that variations in substituents can significantly affect biological activity. For example, modifications to the cyclopropylmethyl group can enhance or reduce potency against specific biological targets .
Summary of Findings
The biological activity of this compound is multifaceted:
- Orexin receptor antagonism suggests potential applications in sleep disorders and obesity.
- Antidepressant-like effects observed in animal models indicate possible therapeutic uses in mood disorders.
- Synthesis of various derivatives expands its applicability in medicinal chemistry.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Studies focusing on:
- Long-term effects and safety profiles.
- Mechanistic studies to understand interactions at the molecular level.
- Clinical trials to evaluate efficacy in human subjects.
This compound holds promise for future therapeutic developments across various fields of medicine.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, and how can purity be ensured?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of cyclopropanemethylamine with ethylene oxide under alkaline conditions (pH 8-9) at 60–80°C to form the secondary amine intermediate .
- Step 2 : Hydrochlorination using concentrated HCl in anhydrous ethanol, followed by recrystallization (ethanol/ethyl acetate) to achieve >98% purity . Purity is verified via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .
Q. What handling and storage protocols are critical for maintaining compound stability?
- Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid dust formation; work under fume hoods with HEPA filtration .
- Storage : Store as a powder at -20°C in moisture-proof containers. In solution, use anhydrous DMSO or ethanol at -80°C for long-term stability .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR in DO or DMSO-d to confirm amine protonation and cyclopropyl geometry .
- FT-IR : Peaks at 3200–3400 cm (N-H stretch) and 1100–1200 cm (C-O from hydroxyethyl group) .
- X-ray crystallography : Resolve stereochemical ambiguities using ORTEP-3 for crystal structure refinement .
Advanced Research Questions
Q. How can reaction mechanisms involving the cyclopropyl group be studied under nucleophilic conditions?
- Kinetic studies : Monitor ring-opening reactions (e.g., with Br in CCl) via UV-Vis at 280 nm .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict transition states and compare with experimental activation energies .
- Isotopic labeling : C-labeled cyclopropane derivatives track bond cleavage pathways via LC-MS .
Q. What advanced strategies resolve contradictions in reported solubility data?
- Phase-solubility analysis : Measure solubility in binary solvent systems (e.g., water/ethanol) at 25°C and 37°C .
- Hansen Solubility Parameters : Compare experimental vs. predicted values to identify outliers caused by residual solvents .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may skew solubility measurements .
Q. How can the compound’s potential as a pharmacophore be evaluated in drug design?
- Conformational analysis : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., GPCRs) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- SAR studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to compare bioactivity .
Q. What methodologies address discrepancies in reaction yields during scale-up?
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
- Inline FTIR monitoring : Track intermediate formation in continuous flow reactors to identify yield-limiting steps .
- Impurity profiling : Compare lab-scale vs. pilot-scale batches via UPLC-QTOF to trace yield loss to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
